Cas no 766483-76-5 (Ethyl azetidine-2-carboxylate)
Ethyl azetidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl azetidine-2-carboxylate
- 2-Azetidinecarboxylic acid ethyl ester
- AGN-PC-00OCNB
- AK-55198
- ANW-68896
- CTK8C2706
- ethyl (2S)-azetidine-2-carboxylate
- KB-77209
- SCHEMBL10963921
- DTXSID80551929
- SB51028
- CS-0455658
- AKOS015843414
- EN300-82864
- A898138
- 766483-76-5
- AMY6563
- Ethylazetidine-2-carboxylate
- SB45639
- FT-0742684
- 162698-37-5
- DB-075156
- (S)-Azetidine-2-carboxylic acid ethyl esterHydrochloride
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- MDL: MFCD20486478
- Inchi: 1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3
- InChI Key: WBAZVXJXZJXWOR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCN1)=O
Computed Properties
- Exact Mass: 129.078978594g/mol
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38.3Ų
Ethyl azetidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040857-1g |
Ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM200237-1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1g |
$636 | 2021-06-09 | |
| Chemenu | CM200237-1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-82864-0.05g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.05g |
$383.0 | 2024-05-21 | |
| Enamine | EN300-82864-0.1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.1g |
$402.0 | 2024-05-21 | |
| Enamine | EN300-82864-0.25g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.25g |
$420.0 | 2024-05-21 | |
| Enamine | EN300-82864-0.5g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.5g |
$438.0 | 2024-05-21 | |
| Enamine | EN300-82864-1.0g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1.0g |
$457.0 | 2024-05-21 | |
| Enamine | EN300-82864-2.5g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 2.5g |
$894.0 | 2024-05-21 | |
| Enamine | EN300-82864-5.0g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 5.0g |
$1322.0 | 2024-05-21 |
Ethyl azetidine-2-carboxylate Suppliers
Ethyl azetidine-2-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Ethyl azetidine-2-carboxylate
Comprehensive Overview of Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5): Properties, Applications, and Industry Insights
Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of azetidine, this ester exhibits versatile reactivity, making it valuable for synthesizing bioactive molecules. The compound's four-membered heterocyclic ring contributes to its strain-induced reactivity, a property leveraged in drug discovery pipelines targeting GPCRs and enzyme inhibitors.
Recent trends in AI-driven drug discovery have amplified interest in small heterocyclic building blocks like Ethyl azetidine-2-carboxylate. Computational chemistry platforms frequently incorporate such scaffolds for virtual screening libraries, as evidenced by growing PubMed citations mentioning "azetidine derivatives in medicinal chemistry". The compound's carboxylate ester moiety provides synthetic flexibility, enabling straightforward hydrolysis or transesterification – key considerations when researchers search for "modifiable chiral templates" or "sterically constrained amino acid analogs".
From a synthetic chemistry perspective, 766483-76-5 serves as a precursor for conformationally restricted peptide mimetics, addressing the pharmaceutical industry's demand for metabolically stable compounds. Its application in creating PROTAC linkers has been explored in recent patent literature, coinciding with the surge in Google Scholar results for "azetidines in targeted protein degradation". The ethyl ester group offers optimal lipophilicity for cell permeability studies, a frequent topic in ADMET optimization discussions.
Analytical characterization of Ethyl azetidine-2-carboxylate typically involves HPLC purity analysis (90-99% range) and chiral separation methods, reflecting industry standards for high-value intermediates. Suppliers increasingly highlight "GMP-compatible synthesis routes" in product specifications, responding to formulary development needs. The compound's stability profile shows compatibility with microwave-assisted organic synthesis (MAOS), a technique dominating recent "green chemistry" publications.
Emerging applications include use as a ligand precursor in asymmetric catalysis, particularly for constructing quaternary carbon centers – a hot topic in 2024 synthetic methodology papers. The azetidine ring strain (approximately 26 kcal/mol) facilitates ring-opening reactions that researchers are exploiting in "click chemistry extensions", as noted in ACS journal search trends. These developments position CAS 766483-76-5 as a compound bridging traditional heterocyclic chemistry and modern fragment-based drug design approaches.
Regulatory considerations for Ethyl azetidine-2-carboxylate focus on REACH compliance and proper laboratory handling protocols, with SDS documentation emphasizing standard organic compound precautions. The material typically ships as a colorless to pale yellow liquid (density ~1.1 g/mL at 25°C), with storage recommendations aligning with nitrogen-sensitive compounds best practices. These specifications answer frequent queries about "handling azetidine derivatives" in research forums.
Market analysis indicates growing procurement of 766483-76-5 by CDMOs servicing orphan drug programs, particularly for neurological targets. This correlates with increasing searches for "saturated nitrogen heterocycles in CNS drugs". The compound's scalable synthesis from commercially available azetidine-2-carboxylic acid makes it cost-effective for kilo lab production – a crucial factor when contract research organizations evaluate "telescoped synthesis routes".
In material science applications, the azetidine ring's dipole moment (~3.5D) enables interesting interactions in polymeric matrices, though this remains an underexplored area. Patent analytics reveal nascent interest in using such derivatives as crosslinking modifiers for specialty coatings, potentially answering industry needs for "low-temperature curing agents". This diversification beyond pharma applications suggests expanding commercial potential for Ethyl azetidine-2-carboxylate.
Future research directions likely involve continuous flow chemistry adaptations for this compound, addressing the "process intensification" trend dominating chemical engineering literature. The molecule's balanced polarity (LogP ~0.5) makes it particularly suitable for photocatalyzed transformations – a technique generating 37% more publications in 2023 compared to previous years. Such developments ensure ongoing relevance of CAS 766483-76-5 in cutting-edge synthetic strategies.
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